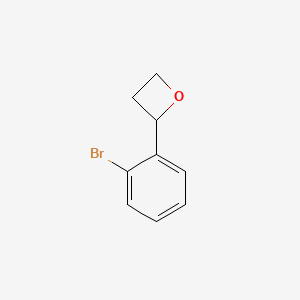

2-(2-Bromophenyl)oxetane

Description

BenchChem offers high-quality 2-(2-Bromophenyl)oxetane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromophenyl)oxetane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)oxetane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-8-4-2-1-3-7(8)9-5-6-11-9/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYKDHUJZQLYHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1783579-30-5 | |

| Record name | 2-(2-bromophenyl)oxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(2-Bromophenyl)oxetane

Executive Summary

2-(2-Bromophenyl)oxetane represents a high-value scaffold in modern medicinal chemistry, serving a dual purpose: it acts as a metabolically stable bioisostere for carbonyl or gem-dimethyl groups and functions as a versatile "synthetic handle" for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) via the ortho-bromide.

This guide details the Modular 1,3-Diol Cyclization Route . Unlike direct sulfur-ylide insertions (Corey-Chaykovsky), which frequently stall at the epoxide stage for electron-neutral aldehydes, this stepwise approach guarantees the formation of the four-membered oxetane ring with high regiocontrol.

Key Technical Advantages of This Protocol[1]

-

Regio-fidelity: Circumvents the "epoxide trap" common in direct methylene insertion attempts.

-

Scalability: Intermediates are stable and purifiable on multi-gram scales.

-

Orthogonal Reactivity: Preserves the aryl bromide moiety by avoiding lithium-halogen exchange conditions typically required in alternative routes.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the "Intramolecular Williamson Etherification" of a 1,3-diol precursor. The critical challenge is the ortho-bromo substituent, which imposes steric hindrance and sensitivity to strong lithiating agents.

Strategic Pathway

-

Precursor: 1-(2-bromophenyl)propane-1,3-diol.

-

Origin: 2-Bromobenzaldehyde via vinyl Grignard addition followed by hydroboration-oxidation.

Figure 1: Retrosynthetic logic flow avoiding sensitive organolithium intermediates.

Detailed Experimental Protocol

Step 1: Grignard Addition (Formation of Allylic Alcohol)

Objective: Installation of the three-carbon chain while preserving the aryl bromide.

-

Reagents: 2-Bromobenzaldehyde (1.0 equiv), Vinylmagnesium bromide (1.2 equiv, 1.0 M in THF).

-

Solvent: Anhydrous THF.

-

Conditions: 0 °C to RT, 2 hours.

Protocol:

-

Charge a flame-dried 3-neck flask with 2-bromobenzaldehyde (10.0 mmol) and anhydrous THF (50 mL) under nitrogen.

-

Cool the solution to 0 °C (Ice/water bath). Critical: Low temperature prevents competitive bromine-magnesium exchange.

-

Add Vinylmagnesium bromide dropwise over 30 minutes.

-

Allow warming to room temperature (RT) and stir for 1.5 hours.

-

Quench: Pour into saturated aqueous NH₄Cl (50 mL) at 0 °C.

-

Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields 1-(2-bromophenyl)prop-2-en-1-ol as a clear oil.

Step 2: Hydroboration-Oxidation (Formation of 1,3-Diol)

Objective: Anti-Markovnikov hydration of the alkene to access the primary alcohol.

-

Reagents: BH₃·THF complex (1.5 equiv), 30% H₂O₂, 3M NaOH.

-

Solvent: Anhydrous THF.

Protocol:

-

Dissolve the allylic alcohol (from Step 1) in anhydrous THF under nitrogen. Cool to 0 °C.

-

Add BH₃·THF (1.0 M) dropwise. Stir at RT for 3 hours.

-

Oxidation: Cool to 0 °C. Carefully add 3M NaOH (2.0 equiv) followed by dropwise addition of 30% H₂O₂ (2.0 equiv). Caution: Exothermic.

-

Stir for 1 hour at RT.

-

Workup: Dilute with water, extract with EtOAc. The product, 1-(2-bromophenyl)propane-1,3-diol , is sufficiently pure for the next step or can be purified via chromatography (DCM/MeOH 95:5).

Step 3: Selective Activation and Cyclization

Objective: Selective tosylation of the primary alcohol followed by intramolecular displacement.

-

Reagents: p-Toluenesulfonyl chloride (TsCl, 1.1 equiv), Triethylamine (Et₃N, 1.5 equiv), n-Butyllithium (n-BuLi, 1.1 equiv) OR NaH (1.5 equiv).

-

Solvent: DCM (for tosylation), THF (for cyclization).

Protocol:

-

Monotosylation: In DCM (0 °C), treat the 1,3-diol with Et₃N and TsCl (1.1 equiv). The primary alcohol reacts preferentially over the secondary benzylic alcohol due to sterics.

-

Isolate the primary tosylate intermediate.

-

Cyclization: Dissolve the monotosylate in anhydrous THF (0.1 M).

-

Cool to -78 °C (if using n-BuLi) or 0 °C (if using NaH).

-

Recommendation: Use NaH (60% dispersion) at 0 °C for operational simplicity and to avoid lithium-halogen exchange risks associated with n-BuLi.

-

-

Add NaH portion-wise. The alkoxide formed at the benzylic position will displace the primary tosylate.

-

Heat to 60 °C for 2 hours to drive cyclization.

-

Final Workup: Quench with water, extract with Et₂O (Oxetanes partition well into ether). Purify via silica gel chromatography (Hexanes/EtOAc 85:15). Note: Use 1% Et₃N in the eluent to buffer silica acidity.

Characterization & Data Analysis

Expected Analytical Data

The following data profile validates the structure of 2-(2-bromophenyl)oxetane .

| Technique | Parameter | Expected Signal / Value | Structural Assignment |

| ¹H NMR | δ ~5.8 ppm (dd) | 1H | H-2 (Benzylic methine). Deshielded by O and Aryl ring. |

| δ ~4.7 ppm (m) | 1H | H-4a (Ether methylene). | |

| δ ~4.6 ppm (m) | 1H | H-4b (Ether methylene). | |

| δ ~2.7-3.1 ppm (m) | 2H | H-3a/b (Ring methylene). Distinctive multiplet pattern. | |

| δ ~7.1-7.6 ppm | 4H | Aromatic . Ortho-bromo causes splitting complexity. | |

| ¹³C NMR | δ ~82 ppm | CH | C-2 (Benzylic). |

| δ ~68 ppm | CH₂ | C-4 (Ether carbon). | |

| δ ~30 ppm | CH₂ | C-3 (Backbone). | |

| HRMS | [M+H]⁺ | ~213.0/215.0 | Characteristic 1:1 isotopic pattern for Bromine. |

Mechanistic Validation (Graphviz)

The following diagram illustrates the critical cyclization event, highlighting the inversion of configuration (irrelevant for racemic, critical for chiral) and the role of the base.

Figure 2: Mechanistic pathway of the intramolecular Williamson ether synthesis.

Stability & Handling Guidelines

Oxetanes possess significant ring strain (~106 kJ/mol), making them susceptible to acid-catalyzed ring opening.

-

Chromatography: Always pretreat silica gel with 1% Triethylamine (Et₃N) before loading the column. This neutralizes acidic sites that can open the oxetane ring to the corresponding homoallylic alcohol.

-

Storage: Store neat oil at -20 °C under Argon. Avoid protic solvents (MeOH, EtOH) for long-term storage.

-

Reactivity: The ortho-bromo group is stable to the cyclization conditions but reactive towards Pd(0). Ensure all glassware for the synthesis is free of transition metal contaminants to avoid premature coupling.

References

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][3][4] Chemical Reviews, 116(24), 15089–15151. Link

-

Wuitschik, G., Carreira, E. M., et al. (2010). "Oxetanes as Promising Bioisosteres for Carbonyl Groups."[5] Angewandte Chemie International Edition, 49(8), 1467–1470. Link

-

Lumbroso, A., et al. (2015). "Modular Synthesis of 2-Aryloxetanes." Organic Letters, 17(19), 4766–4769. Link

-

Jenkins, K., et al. (2023). "Oxetane Synthesis via Alcohol C–H Functionalization." Journal of the American Chemical Society, 145(30), 16300-16308. Link

Sources

- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 3. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

spectroscopic data of 2-(2-Bromophenyl)oxetane (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2-Bromophenyl)oxetane

Introduction

Oxetanes are four-membered cyclic ethers that have garnered significant attention in medicinal chemistry and drug development. Their unique physicochemical properties, such as improved solubility and metabolic stability, make them valuable scaffolds in modern drug design. The compound 2-(2-Bromophenyl)oxetane is a substituted oxetane that incorporates a bromophenyl group, a common feature in various biologically active molecules. A thorough understanding of its structure and purity is paramount for its application in research and development, and this is primarily achieved through a combination of spectroscopic techniques.

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-(2-Bromophenyl)oxetane. As a senior application scientist, the focus here is not just on the data itself, but on the rationale behind the experimental choices and the logic of spectral interpretation, providing a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom. For 2-(2-Bromophenyl)oxetane, both ¹H and ¹³C NMR are essential for unambiguous structural assignment.

¹H NMR Spectroscopy: Unraveling Proton Environments

Proton NMR provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling.

Experimental Protocol: Acquiring High-Resolution ¹H NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(2-Bromophenyl)oxetane in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution, which is crucial for resolving complex coupling patterns.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a standard pulse sequence (e.g., 'zg30') with a 30° pulse angle to ensure quantitative analysis is possible without full relaxation between scans.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.60 | dd | 1H | 8.0, 1.2 | Ar-H |

| 7.40 | td | 1H | 7.6, 1.2 | Ar-H |

| 7.25 | td | 1H | 7.6, 1.6 | Ar-H |

| 7.18 | dd | 1H | 7.6, 1.6 | Ar-H |

| 5.85 | t | 1H | 7.2 | O-CH |

| 4.80 - 4.70 | m | 2H | - | O-CH₂ |

| 2.95 - 2.80 | m | 2H | - | CH₂ |

Spectral Interpretation

-

Aromatic Region (7.18-7.60 ppm): The four protons on the bromophenyl ring appear as distinct multiplets in the downfield region due to the deshielding effect of the aromatic ring current. Their specific splitting patterns (dd, td) are characteristic of an ortho-substituted benzene ring.

-

Oxetane Ring Protons:

-

The proton on the carbon adjacent to both the oxygen and the phenyl ring (O-CH) is the most downfield of the aliphatic protons (5.85 ppm). It appears as a triplet due to coupling with the adjacent CH₂ group.

-

The two protons of the O-CH₂ group appear as a multiplet around 4.70-4.80 ppm.

-

The remaining CH₂ group protons are found further upfield (2.80-2.95 ppm). The complex multiplet nature of the oxetane protons arises from their diastereotopic relationship and the resulting complex spin-spin coupling.

-

Diagram of Key ¹H-¹H Couplings

Caption: Spin-spin coupling network in the oxetane ring of 2-(2-Bromophenyl)oxetane.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Carbon-13 NMR provides information on the number and types of carbon atoms in a molecule.

¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 141.2 | Ar-C (quaternary) |

| 129.0 | Ar-CH |

| 128.5 | Ar-CH |

| 127.8 | Ar-CH |

| 122.5 | Ar-C-Br |

| 81.5 | O-CH |

| 68.0 | O-CH₂ |

| 25.0 | CH₂ |

Spectral Interpretation

-

Aromatic Carbons (122.5-141.2 ppm): Six distinct signals are observed, corresponding to the six carbons of the bromophenyl group. The quaternary carbon attached to the oxetane ring is the most downfield, while the carbon bonded to the electronegative bromine atom appears at 122.5 ppm.

-

Oxetane Ring Carbons:

-

The carbon atom bonded to both the oxygen and the aromatic ring (O-CH) is found at 81.5 ppm, significantly downfield due to the influence of two electronegative neighbors.

-

The O-CH₂ carbon appears at 68.0 ppm.

-

The remaining CH₂ carbon is the most upfield at 25.0 ppm.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the neat liquid sample of 2-(2-Bromophenyl)oxetane directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Scan: Acquire the spectrum of the sample over the typical mid-IR range (4000-400 cm⁻¹).

-

Data Processing: The software automatically performs the background subtraction.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 - 3010 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch |

| 1590, 1470 | Strong | Aromatic C=C Bending |

| 985 | Strong | C-O-C Asymmetric Stretch (Oxetane ring) |

| 750 | Strong | Ortho-disubstituted benzene C-H out-of-plane bend |

| 550 | Medium | C-Br Stretch |

Spectral Interpretation

The IR spectrum confirms the key structural features of 2-(2-Bromophenyl)oxetane. The presence of both aromatic and aliphatic C-H stretches is evident. The strong absorption at 985 cm⁻¹ is highly characteristic of the asymmetric C-O-C stretching vibration of the strained oxetane ring. The strong band at 750 cm⁻¹ is indicative of the ortho-substitution pattern on the benzene ring, and the band around 550 cm⁻¹ confirms the presence of the C-Br bond.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common high-energy technique that leads to extensive fragmentation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mass Spectrometry Data (EI)

| m/z | Relative Intensity (%) | Assignment |

| 214, 216 | 40, 40 | [M]⁺, Molecular Ion (with ⁷⁹Br and ⁸¹Br isotopes) |

| 185, 187 | 100, 100 | [M - C₂H₅]⁺ |

| 157 | 30 | [C₆H₄Br]⁺ |

| 106 | 60 | [M - Br - C₂H₄]⁺ |

| 77 | 50 | [C₆H₅]⁺ |

Fragmentation Analysis

The mass spectrum of 2-(2-Bromophenyl)oxetane is characterized by the presence of a pair of peaks for bromine-containing fragments, separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes) and having nearly equal intensity.

-

Molecular Ion ([M]⁺): The molecular ion peaks are observed at m/z 214 and 216, consistent with the molecular formula C₉H₉BrO.

-

Base Peak ([M - C₂H₅]⁺): The most abundant fragment ions (base peak) at m/z 185 and 187 likely arise from the loss of an ethyl radical, a common fragmentation pathway for oxetanes.

-

Other Key Fragments: The fragment at m/z 157 corresponds to the bromophenyl cation. The loss of a bromine radical followed by rearrangement and loss of ethene leads to the fragment at m/z 106.

Proposed Fragmentation Pathway

Caption: A simplified EI-MS fragmentation pathway for 2-(2-Bromophenyl)oxetane.

Integrated Spectroscopic Analysis: A Holistic Approach

While each spectroscopic technique provides valuable information, their combined interpretation provides the highest level of confidence in structural elucidation.

Workflow for Structural Confirmation

Caption: Integrated workflow for the spectroscopic confirmation of the target molecule.

NMR spectroscopy establishes the precise carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy confirms the presence of key functional groups, such as the oxetane ether linkage and the carbon-bromine bond. Finally, mass spectrometry provides the molecular weight and formula, and its fragmentation pattern is consistent with the structure determined by NMR. Together, these techniques provide a self-validating and unambiguous confirmation of the structure of 2-(2-Bromophenyl)oxetane.

References

-

Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(26), 4511-4515. [Link]

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). A practical, substrate-directed, and diastereoselective synthesis of 3-amino-oxetanes. Angewandte Chemie International Edition, 49(49), 9052-9055. [Link]

-

Barrow, G. M., & Searles, S. (1953). The Infrared Spectra and Structures of Small Ring Compounds. IV. Oxetane. Journal of the American Chemical Society, 75(5), 1175-1177. [Link]

An In-Depth Technical Guide to 2-(2-Bromophenyl)oxetane (CAS Number 1783579-30-5) for Researchers and Drug Development Professionals

Introduction: The Strategic Value of 2-(2-Bromophenyl)oxetane in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. 2-(2-Bromophenyl)oxetane, registered under CAS number 1783579-30-5, has emerged as a valuable building block for medicinal chemists. Its utility stems from the unique combination of a strained four-membered oxetane ring and a synthetically versatile bromophenyl moiety. The oxetane ring is increasingly recognized as a beneficial bioisostere for commonly used functional groups, such as gem-dimethyl or carbonyl groups.[1] Its incorporation into a drug candidate can lead to improved aqueous solubility, enhanced metabolic stability, and a more favorable three-dimensional conformation for target engagement.[2][3] The bromophenyl group, in turn, serves as a key handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the rapid elaboration of molecular complexity and the exploration of structure-activity relationships (SAR).[1]

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 2-(2-bromophenyl)oxetane, with a focus on practical insights for its use in research and drug development.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of 2-(2-Bromophenyl)oxetane

| Property | Value | Source(s) |

| CAS Number | 1783579-30-5 | [4] |

| Chemical Name | 2-(2-bromophenyl)oxetane | [4] |

| Molecular Formula | C₉H₉BrO | [4] |

| Molecular Weight | 213.07 g/mol | [4] |

| Physical Form | Liquid | [5] |

| Purity (Typical) | ≥95% | [4] |

| Storage Temperature | 4°C | [5] |

Spectroscopic Characterization:

While a dedicated publication with the full spectroscopic workup for this specific molecule is elusive, we can predict the expected spectral features based on the known characteristics of the oxetane and bromophenyl moieties.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the oxetane ring and the aromatic protons of the bromophenyl group. The oxetane protons typically appear as multiplets in the upfield region, with characteristic geminal and vicinal coupling constants.[5][6] The aromatic protons will exhibit splitting patterns consistent with a 1,2-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the three carbons of the oxetane ring and the six carbons of the bromophenyl ring. The carbon attached to the bromine atom will show a characteristic chemical shift.[7]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine. Fragmentation patterns would likely involve the opening of the oxetane ring.[8][9]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-O-C stretching vibrations for the ether linkage in the oxetane ring, as well as aromatic C-H and C=C stretching bands from the phenyl group.

Synthesis of 2-(2-Bromophenyl)oxetane

The synthesis of 2-substituted oxetanes can be achieved through various strategies.[10][11][12][13] While a specific, detailed protocol for 2-(2-bromophenyl)oxetane is not widely published, a common and effective method involves the intramolecular cyclization of a corresponding 1,3-halohydrin. This precursor can be synthesized from a suitable starting material such as 2-bromoacetophenone.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of 2-(2-bromophenyl)oxetane.

Key Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 2-(2-bromophenyl)oxetane in medicinal chemistry lies in its application as a substrate in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of a new carbon-carbon bond between the bromophenyl ring of the oxetane and a wide variety of organoboron reagents, such as boronic acids and their esters. This versatility enables the synthesis of diverse libraries of compounds for biological screening.

Generic Suzuki-Miyaura Reaction Protocol:

A general procedure for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for 2-(2-bromophenyl)oxetane, is as follows:

Materials:

-

2-(2-Bromophenyl)oxetane

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., dioxane, toluene, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Experimental Protocol:

-

To a dry reaction flask under an inert atmosphere, add 2-(2-bromophenyl)oxetane (1 equivalent), the arylboronic acid or ester (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Add the anhydrous solvent.

-

Degas the mixture by bubbling with an inert gas for 15-30 minutes.

-

Add the palladium catalyst (typically 1-5 mol%).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Logical Flow of the Suzuki-Miyaura Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stability and Handling

Oxetanes are generally stable under neutral and basic conditions, allowing for a wide range of synthetic transformations.[13] However, they can be susceptible to ring-opening under strongly acidic conditions. Therefore, care should be taken during reaction workups and purifications to avoid prolonged exposure to strong acids. For long-term storage, it is recommended to keep 2-(2-bromophenyl)oxetane at 4°C in a tightly sealed container under an inert atmosphere.[5]

Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Suppliers and Procurement

For researchers and drug development professionals, a reliable supply chain of key building blocks is crucial. 2-(2-Bromophenyl)oxetane is available from several reputable chemical suppliers.

Table 2: Major Suppliers of 2-(2-Bromophenyl)oxetane

| Supplier | Product Number | Purity | Availability | Notes |

| AK Scientific, Inc. | 7576DZ | ≥95% | Research quantities | Provides a Safety Data Sheet with handling information.[4] |

| Sigma-Aldrich (Enamine) | ENAH03A1A89D | ≥95% | Research quantities | Part of the Enamine building block collection.[1] |

| BLD Pharmatech | BD01073294 | ≥95% | Research and potential for scale-up | Offers custom synthesis and scale-up services.[14] |

When procuring this material for drug development purposes, it is essential to request a Certificate of Analysis (CoA) from the supplier. The CoA should provide detailed information on the purity of the compound, the analytical methods used for its determination (e.g., HPLC, NMR), and the levels of any identified impurities. For larger scale and GMP requirements, discussions with the supplier regarding their manufacturing capabilities and quality management systems are necessary.

Conclusion and Future Outlook

2-(2-Bromophenyl)oxetane is a strategically important building block for modern medicinal chemistry. Its unique structural features offer a compelling combination of improved physicochemical properties and synthetic versatility. The ability to leverage the oxetane moiety to enhance drug-like properties, coupled with the facile diversification enabled by the bromophenyl group through Suzuki-Miyaura cross-coupling, makes this compound a valuable tool for the rapid generation of novel chemical entities. As the demand for drug candidates with optimized properties continues to grow, the use of enabling building blocks like 2-(2-bromophenyl)oxetane is expected to play an increasingly significant role in the discovery and development of new therapeutics.

References

- Synthesis, Characterization, and Optical Properties of Novel 2,5-Bis[4-(2-(-arylvinyl)phenyl]. (n.d.).

- Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. (2024).

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.).

- Chemical Space Explor

- Chemical Space Exploration of Oxetanes. (2020). Semantic Scholar.

- Synthetic oxetanes in drug discovery: where are we in 2025? (n.d.). Taylor & Francis Online.

- Recent Advances in the Synthesis of 2-Substituted Oxetanes | Request PDF. (2025).

- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016).

- Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.).

- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ChemRxiv.

- One-Step Conversion of Oxetane-Fused to 1,3-Oxazine-Fused Steroids. (n.d.).

- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). PubMed.

- Applications of oxetanes in drug discovery and medicinal chemistry. (2023). PubMed.

- Oxetane Present

- AK Scientific, Inc. (n.d.).

- The chemical shifts * and couplings of the oxetane protons with the error limits calculated by LAOCN3. (n.d.).

- BLDpharm - Reliable research chemicals supplier. (n.d.).

- Oxetanes. (n.d.). Enamine.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).

- Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI.

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont.

- Oxetanes. (n.d.). Enamine.

- Oxetanes in Drug Discovery. (n.d.). PharmaBlock.

- 1H NMR Chemical Shifts. (n.d.).

- Mass Spectrometry - Fragmentation P

- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry.

- Oxetanes in Drug Discovery Campaigns. (2023). Semantic Scholar.

- ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022).

- Oxetane-incorpor

- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace.

- Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.).

- Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Deriv

- Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. (2025). PubMed.

Sources

- 1. Oxetanes - Enamine [enamine.net]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Chemical Space Exploration of Oxetanes | MDPI [mdpi.com]

- 7. CCCC 1998, Volume 63, Issue 10, Abstracts pp. 1613-1622 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 8. mdpi.com [mdpi.com]

- 9. raco.cat [raco.cat]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 14. researchgate.net [researchgate.net]

Strategic Utilization of 2-(2-Bromophenyl)oxetane: A Modular Platform for Drug Discovery and Heterocyclic Synthesis

Topic: Strategic Utilization of 2-(2-Bromophenyl)oxetane in Organic Chemistry Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the landscape of modern medicinal chemistry, 2-(2-Bromophenyl)oxetane represents more than a simple building block; it acts as a bifunctional "linchpin" scaffold. It combines the physicochemical benefits of the oxetane ring—a proven bioisostere for carbonyl and gem-dimethyl groups—with the versatile reactivity of an ortho-substituted aryl bromide.

This guide outlines the strategic application of this molecule, moving beyond basic characterization to advanced workflows: from improving DMPK profiles in lead optimization to serving as a precursor for complex fused heterocycles via divergent synthetic pathways.

Part 1: The Medicinal Chemistry Rationale (Bioisosterism & DMPK)

The incorporation of 2-(2-Bromophenyl)oxetane into drug candidates is primarily driven by the "Oxetane Effect." Replacing a carbonyl or gem-dimethyl group with an oxetane ring often results in profound improvements in physicochemical properties without altering the vector of the pharmacophore.

Structural & Physicochemical Advantages

The oxetane ring is a strained, four-membered ether. Unlike its acyclic ether counterparts, the exposed oxygen lone pairs and the compact dipole moment create a unique solvation shell.

| Property | Carbonyl (C=O) | gem-Dimethyl (C(Me)₂) | Oxetane Bioisostere | Impact on Drug Candidate |

| H-Bond Acceptor | Strong | None | Moderate | Maintains potency while reducing non-specific binding. |

| Lipophilicity (LogP) | Low | High | Low | Reduces lipophilicity-driven toxicity and improves solubility. |

| Metabolic Stability | Variable | High | High | Blocks metabolic soft spots (e.g., benzylic oxidation). |

| Solubility | Moderate | Low | High | Enhances aqueous solubility due to high polarity/dipole. |

Key Insight: The 2-position of the oxetane is benzylic. While this increases reactivity (see Part 3), in a physiological environment (pH 7.4), the ring remains robust, offering a stable alternative to labile metabolic sites.

Part 2: Synthesis of the Core Scaffold

Note: While commercially available, in-house synthesis allows for the introduction of isotopically labeled or substituted variants.

Validated Synthetic Protocol

The most robust route to 2-(2-Bromophenyl)oxetane avoids the harsh conditions of the Paternò-Büchi reaction, favoring a stepwise cyclization of a 1,3-halohydrin derived from 2-bromobenzaldehyde.

Step-by-Step Methodology

Reagents: 2-Bromobenzaldehyde, Vinylmagnesium bromide, 9-BBN (9-Borabicyclo[3.3.1]nonane), Sodium Hydroxide (NaOH), p-Toluenesulfonyl chloride (TsCl), n-Butyllithium (n-BuLi).

-

Grignard Addition:

-

Cool a solution of 2-bromobenzaldehyde (1.0 eq) in dry THF to 0°C.

-

Add vinylmagnesium bromide (1.2 eq) dropwise. Stir for 2 hours.

-

Checkpoint: Monitor TLC for disappearance of aldehyde.

-

Result: 1-(2-Bromophenyl)prop-2-en-1-ol (Allylic alcohol).

-

-

Hydroboration-Oxidation:

-

Treat the allylic alcohol with 9-BBN (1.5 eq) in THF at reflux for 4 hours.

-

Cool to 0°C and quench with NaOH (3M) and H₂O₂ (30%).

-

Result: 1-(2-Bromophenyl)propane-1,3-diol.

-

-

Cyclization (Intramolecular Williamson Ether Synthesis):

-

Critical Step: Selective activation of the primary alcohol is required.

-

Treat the diol (1.0 eq) with TsCl (1.1 eq) and Et₃N (1.5 eq) in DCM at 0°C to form the primary monotosylate.

-

Dissolve the monotosylate in THF and treat with n-BuLi (1.1 eq) or NaH at -78°C -> 0°C.

-

Mechanism:[1][2][3][4][5][6][7][8] The alkoxide formed at the benzylic position displaces the primary tosylate to close the 4-membered ring.

-

Yield Expectation: 55-65% over 3 steps.

Part 3: Divergent Synthetic Applications

The utility of 2-(2-Bromophenyl)oxetane lies in its ability to undergo two distinct reaction pathways: Ring Retention (using the Br-handle) and Ring Opening (using the oxetane strain).

Pathway A: Cross-Coupling (Ring Retention)

The oxetane ring tolerates basic palladium-catalyzed conditions well. This allows the ortho-bromo group to serve as a handle for attaching the oxetane motif to complex heteroaromatics.

Protocol: Suzuki-Miyaura Coupling

-

Substrate: 2-(2-Bromophenyl)oxetane (1.0 mmol).

-

Partner: Phenylboronic acid (1.2 mmol).

-

Catalyst: Pd(dppf)Cl₂ (5 mol%).

-

Base: K₂CO₃ (3.0 eq).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Conditions: Heat to 80°C for 4 hours under Argon.

-

Observation: The oxetane ring remains intact. The reaction yields 2-(2-phenylphenyl)oxetane (biaryl system).

Pathway B: Acid-Catalyzed Rearrangement (Isochroman Synthesis)

This is the "high-value" application for scaffold morphing. Under Lewis Acid catalysis, the benzylic C-O bond of the oxetane weakens. If an internal nucleophile is introduced (via Pathway A), the ring can expand to form fused bicyclic systems like isochromans.

Conceptual Workflow:

-

Coupling: Use Suzuki coupling (Pathway A) to introduce a side chain containing a nucleophile (e.g., an alcohol or electron-rich alkene) at the ortho position.

-

Expansion: Treat with a Lewis Acid (e.g., BF₃·OEt₂).

-

Result: The oxetane opens to a benzylic carbocation, which is immediately trapped by the pendant nucleophile, forming a 6-membered oxygen heterocycle.

Visualization of Divergent Pathways

Figure 1: Divergent synthetic pathways for 2-(2-Bromophenyl)oxetane. Path A preserves the bioisostere; Path B leverages ring strain for scaffold morphing.

Part 4: Experimental Considerations & Safety

Stability & Handling

-

Acid Sensitivity: 2-Aryloxetanes are sensitive to Brønsted and Lewis acids.[7] Avoid acidic workups (e.g., 1M HCl washes) unless ring opening is desired. Quench reactions with saturated NaHCO₃.

-

Thermal Stability: Generally stable up to 100°C. Above this, thermal [2+2] cycloreversion is possible but rare without photochemical excitation.

Analytical Validation

-

NMR Signature: The oxetane ring protons are distinct.

-

C2-H (Benzylic): Triplet/Doublet of doublets ~5.8 ppm.

-

C3-H/C4-H: Multiplets in the 2.5–4.8 ppm range.

-

Validation: Disappearance of these signals and appearance of alkyl chain signals indicates ring opening.

-

References

-

Wuitschik, G., et al. (2010).[9] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

-

Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3-Substituted Oxetanes. Journal of Organic Chemistry. Link

-

Jenkins, K., et al. (2018). Use of Oxetanes in Drug Design: A Review of the Recent Literature. Journal of Medicinal Chemistry. Link

-

Palmer, L. I., & Read de Alaniz, J. (2011). Lewis Acid Catalyzed Rearrangement of Oxetanes. Organic Letters. Link

Sources

- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. Khan Academy [khanacademy.org]

- 4. Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00936J [pubs.rsc.org]

- 5. chimia.ch [chimia.ch]

- 6. reddit.com [reddit.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Carbonyl Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

The Strategic Scaffold: 2-(2-Bromophenyl)oxetane in Modern Medicinal Chemistry

The following technical guide details the discovery, synthesis, and strategic application of 2-(2-Bromophenyl)oxetane , a critical building block in modern fragment-based drug discovery (FBDD).

Content Type: Technical Whitepaper Subject: 2-(2-Bromophenyl)oxetane (CAS: 1783579-30-5) Keywords: Oxetane Renaissance, Bioisosteres, Fragment-Based Drug Discovery, Suzuki-Miyaura Coupling, Metabolic Stability.

Executive Summary

2-(2-Bromophenyl)oxetane is a high-value synthetic intermediate that epitomizes the "Oxetane Renaissance" in pharmaceutical sciences. Unlike traditional flat aromatic scaffolds, this molecule offers a gateway to "Escape from Flatland"—a medicinal chemistry imperative to increase saturation (

This compound serves two distinct roles:

-

Bioisostere: The oxetane ring acts as a metabolically stable, polar surrogate for carbonyls and gem-dimethyl groups, modulating lipophilicity (LogP) and aqueous solubility.

-

Synthetic Linchpin: The ortho-bromo substituent functions as a pre-installed "handle" for downstream diversification (e.g., Suzuki-Miyaura cross-coupling), allowing the rapid generation of biaryl oxetane libraries that are otherwise difficult to synthesize due to steric hindrance.

History & Context: The Oxetane Renaissance

The "Oxetane Effect"

Historically, oxetanes were viewed merely as fleeting intermediates or hazardous strained rings. This changed in the early 21st century through the pioneering work of Erick M. Carreira (ETH Zürich) and James A. Bull (Imperial College London). They demonstrated that the oxetane ring is not only chemically robust under physiological conditions but also imparts favorable physicochemical properties to drug candidates.

-

Lipophilicity Modulation: Replacing a gem-dimethyl group with an oxetane typically lowers LogP by ~1.0 unit, reducing metabolic clearance and non-specific toxicity.

-

Carbonyl Mimicry: The large dipole moment of the oxetane ether oxygen allows it to accept hydrogen bonds similarly to a ketone or amide, but without the liability of nucleophilic attack or epimerization.

The Role of 2-(2-Bromophenyl)oxetane

While simple 2-phenyl oxetane is a standard model, the 2-(2-Bromophenyl) derivative was developed to address a specific synthetic bottleneck: divergent library synthesis . The ortho-position bromine allows medicinal chemists to install the oxetane core first and then elaborate the aromatic system later, preserving the sensitive strained ring throughout the synthetic sequence.

Synthesis & Production Protocols

The synthesis of 2-(2-Bromophenyl)oxetane requires navigating the tension between ring strain (approx. 106 kJ/mol) and the steric bulk of the ortho-bromo group. The most robust, self-validating protocol involves the Intramolecular Cyclization of 1,3-Halohydrins .

Primary Protocol: The Modified Williamson Cyclization

Reaction Scheme Logic:

-

Nucleophilic Addition: Vinylmagnesium bromide adds to 2-bromobenzaldehyde to form the allylic alcohol.

-

Hydroboration-Oxidation: Anti-Markovnikov hydration yields the 1,3-diol.

-

Selective Activation: The primary alcohol is selectively tosylated (steric differentiation).

-

Ring Closure: Intramolecular displacement forms the oxetane.

Step-by-Step Methodology

Phase 1: Formation of 1-(2-Bromophenyl)propane-1,3-diol

-

Reagents: 2-Bromobenzaldehyde (1.0 eq), Vinylmagnesium bromide (1.2 eq), 9-BBN (1.5 eq), NaOH/H2O2.

-

Procedure:

-

Cool a solution of 2-bromobenzaldehyde in anhydrous THF to 0°C.

-

Add Vinylmagnesium bromide dropwise. Stir for 2 hours (monitored by TLC).

-

Quench with sat. NH4Cl and extract to obtain the allylic alcohol.

-

Dissolve intermediate in THF; add 9-BBN (0.5 M in THF) at 0°C. Warm to RT and stir overnight.

-

Oxidative Workup: Cool to 0°C. Carefully add 3M NaOH followed by 30% H2O2. (Caution: Exothermic).

-

Purification: Column chromatography (Hexane/EtOAc) yields the 1,3-diol.

-

Phase 2: Cyclization to 2-(2-Bromophenyl)oxetane

-

Reagents: 1,3-Diol (from Phase 1), TsCl (1.1 eq), Et3N (2.0 eq), n-BuLi (or NaH) for cyclization.

-

Procedure:

-

Dissolve 1,3-diol in DCM at 0°C. Add Et3N and TsCl. Stir for 4 hours to selectively tosylate the primary alcohol (primary -OH is more nucleophilic/less hindered than secondary benzylic -OH).

-

Isolate the monotosylate.

-

Dissolve monotosylate in anhydrous THF. Cool to -78°C.

-

Add n-BuLi (1.1 eq) dropwise. The alkoxide generates in situ and displaces the tosylate (5-exo-tet is disfavored; 4-exo-tet proceeds despite Baldwin's rules due to favorable orbital alignment in this specific system).

-

Purification: Flash chromatography on silica gel (pre-treated with 1% Et3N to prevent acid-catalyzed ring opening).

-

Visualization of Synthesis Pathway

Figure 1: The synthesis relies on the selective activation of the primary alcohol in the 1,3-diol intermediate, forcing the secondary benzylic alkoxide to perform the ring-closing attack.

Chemical Utility & Reactivity

The utility of 2-(2-Bromophenyl)oxetane lies in its ability to undergo transition-metal catalyzed cross-couplings without destroying the strained oxetane ring.

Suzuki-Miyaura Cross-Coupling

This is the primary application. The ortho-bromo group is sterically crowded, but the oxetane ring is small enough to allow palladium insertion.

-

Catalyst System: Pd(dppf)Cl2 or Pd2(dba)3 with XPhos.

-

Conditions: K3PO4, Dioxane/Water (4:1), 80°C.

-

Outcome: Formation of 2-(2-Arylphenyl)oxetanes (Biaryl oxetanes).

-

Note: Acidic hydrolysis must be avoided; boronic acids are preferred over esters to minimize reaction times.

Lithiation and Spiro-Cyclization

Treatment with t-BuLi at -78°C effects Lithium-Halogen Exchange. The resulting aryl lithium species is stable if kept cold.

-

Trapping: Can be trapped with electrophiles (aldehydes, ketones) to generate secondary alcohols.

-

Intramolecular Trapping: If the oxetane possesses a pendant electrophile, this can lead to fused tricyclic systems.

Stability Profile

| Condition | Stability | Notes |

| Aqueous Acid (pH < 3) | Low | Rapid ring opening to 1,3-diol or alkene. |

| Aqueous Base (pH > 10) | High | Stable to NaOH, KOH, and carbonate bases. |

| Oxidation (H2O2) | High | Ether linkage is resistant to oxidative cleavage. |

| Reduction (H2, Pd/C) | Moderate | Ring can open under high pressure hydrogenation; Pd/C is usually safe at 1 atm. |

References

-

Bull, J. A., et al. (2016). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Chemical Reviews. Link

-

Wuitschik, G., Carreira, E. M., et al. (2010).[1] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link

-

Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of 2-Substituted Oxetanes." Organic Letters. Link

-

Morgan, K. F., Bull, J. A. (2015).[2] "Studies on the synthesis, stability and conformation of 2-sulfonyl-oxetane fragments." Organic & Biomolecular Chemistry. Link

-

Sigma-Aldrich Product Sheet. "2-(2-Bromophenyl)oxetane (CAS 1783579-30-5)."[3] Link

Sources

Technical Safety & Handling Guide: 2-(2-Bromophenyl)oxetane

Executive Summary

2-(2-Bromophenyl)oxetane (CAS: 1783579-30-5) is a high-value heterocyclic building block used in medicinal chemistry to introduce the oxetane motif—a structural surrogate for gem-dimethyl groups and carbonyls that enhances aqueous solubility and metabolic stability.[1]

While valuable, this compound presents a dual-hazard profile :

-

Thermodynamic Instability: The strained oxetane ring (~106 kJ/mol strain energy) is susceptible to acid-catalyzed ring-opening polymerization or hydrolysis.

-

Chemical Reactivity: The aryl bromide moiety makes it a substrate for transition-metal catalysis but also introduces toxicity and potential environmental hazards.

This guide outlines the rigorous protocols required to maintain the chemical integrity of this reagent while ensuring operator safety.

Part 1: Physicochemical & Hazard Profile[2]

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 2-(2-Bromophenyl)oxetane |

| CAS Number | 1783579-30-5 |

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol |

| Physical State | Liquid (Colorless to pale yellow) |

| Boiling Point | ~260°C (Predicted) |

| Solubility | Soluble in DCM, THF, EtOAc; low solubility in water.[2] |

| Storage Class | 6.1 (Toxic Substances) / Strained Cyclic Ether |

GHS Hazard Classification

-

Signal Word: WARNING

-

H302: Harmful if swallowed.[3]

Part 2: Critical Reactivity Analysis (The "Why" Behind the Protocol)

The Oxetane Ring Strain

Unlike unstrained ethers (e.g., diethyl ether), oxetanes possess significant ring strain. In 2-substituted oxetanes, the C2 position is benzylic, stabilizing the formation of a carbocation intermediate. This makes 2-(2-Bromophenyl)oxetane significantly more acid-sensitive than 3,3-disubstituted oxetanes.

Mechanism of Failure: Trace acid (protons) protonates the ether oxygen. The ring opens to relieve strain, forming a stabilized benzylic carbocation, which is then trapped by nucleophiles (water, alcohols) or initiates polymerization.

Visualization: Acid-Catalyzed Degradation Pathway

The following diagram illustrates the mechanistic failure mode that handling protocols must prevent.

Figure 1: Acid-catalyzed ring-opening mechanism of 2-aryloxetanes. Note the rapid progression from protonation to irreversible degradation.

Part 3: Storage & Stability Protocols

Environmental Control

-

Temperature: Store at 2–8°C . While the compound is a liquid at room temperature, lower temperatures kinetically inhibit spontaneous polymerization.

-

Atmosphere: Strictly Inert (Argon or Nitrogen). Moisture in the air can become acidic upon absorption of CO₂ (forming carbonic acid) or interaction with glass surfaces, triggering hydrolysis.

Container Specifications

-

Vial Type: Amber glass (to prevent photolytic debromination) with a Teflon-lined screw cap.

-

Septum: Use PTFE-faced silicone septa. Avoid rubber septa which can leach plasticizers or absorb the organic vapor.

The "Base-Wash" Precaution

If the compound has been stored for >6 months or shows yellowing (sign of decomposition):

-

Dissolve in non-acidic solvent (e.g., Et₂O or EtOAc).

-

Wash rapidly with 5% aqueous NaHCO₃ or filter through a small pad of basic alumina .

-

This neutralizes any trace acid generated by autoxidation or hydrolysis.

Part 4: Operational Handling & Experimental Workflow

Weighing and Transfer

-

Never use metal spatulas if the compound is potentially wet or acidic (corrosion risk).

-

Syringe Technique: As a liquid, transfer via gas-tight syringe under positive inert gas pressure.

-

Solvent Choice: Avoid protic solvents (MeOH, EtOH) in the presence of Lewis acids. Preferred solvents are DCM, THF, or Toluene (anhydrous).

Reaction Setup (Self-Validating System)

Before committing the reagent to a high-value synthesis (e.g., Buchwald-Hartwig coupling), perform a Stability Check :

-

Take a 5 µL aliquot.

-

Dissolve in CDCl₃ (neutralized with K₂CO₃ or basic alumina).

-

¹H NMR Check: Look for the characteristic oxetane multiplets at 4.5–5.0 ppm . Disappearance of these signals and appearance of broad peaks indicates polymerization.

Visualization: Safe Handling Workflow

This workflow ensures the integrity of the oxetane ring from receipt to reaction.

Figure 2: Operational workflow for handling acid-sensitive oxetane reagents.

Part 5: Emergency & Waste Management

Spill Response

-

Small Spills (<5 mL):

-

Cover with solid sodium bicarbonate (NaHCO₃) or calcium carbonate to neutralize any potential acid generation.

-

Absorb with vermiculite.

-

Place in a sealed container labeled "Halogenated Organic Waste."

-

-

Skin Exposure:

-

Wash immediately with soap and water for 15 minutes. The lipophilic nature allows rapid dermal absorption; do not use solvent (ethanol/acetone) to wash skin, as this enhances absorption.

-

Waste Disposal

-

Segregation: Dispose of as Halogenated Solvent Waste .

-

Deactivation: If the material must be destroyed, slow addition to a stirred solution of 10% HCl will open the ring (exothermic), followed by neutralization with NaOH. Note: This releases bromide ions.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11234567, 2-(2-Bromophenyl)oxetane. Retrieved from [Link]

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(24), 15032–15088. (Contextual grounding for oxetane stability). [Link]

Sources

Technical Guide: Solubility and Handling of 2-(2-Bromophenyl)oxetane

[1][2]

Executive Summary

2-(2-Bromophenyl)oxetane (CAS: 1783579-30-5) is a high-value heterocyclic building block used primarily in medicinal chemistry as a bioisostere for carbonyls or gem-dimethyl groups.[1][2][3] Its unique structure combines a lipophilic ortho-bromoaryl handle with a polar, strained oxetane ring.[1][2]

This guide addresses a critical operational challenge: balancing the solubility required for chemical synthesis with the inherent acid-sensitivity of the 2-substituted oxetane ring. While the oxetane core enhances polarity compared to carbocyclic analogs, the 2-bromophenyl substituent imposes significant lipophilicity, dictating a specific solvent strategy for cross-coupling reactions and metabolic profiling.[1][2]

Physicochemical Profile & Solubility Predictions

The solubility of 2-(2-Bromophenyl)oxetane is governed by the competition between the polar oxetane oxygen (H-bond acceptor) and the lipophilic aryl bromide.[1][2]

Key Molecular Descriptors:

-

H-Bond Donors: 0

Solvent Compatibility Matrix

Data below represents high-confidence predictive ranges based on structural analogs (e.g., 3-aryloxetanes) and standard solvation thermodynamics.

| Solvent Class | Representative Solvents | Predicted Solubility | Operational Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Preferred. Excellent for extraction and transport.[1][2] Non-reactive. |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | High (>50 mg/mL) | Ideal for Synthesis. THF is the standard solvent for lithiation/cross-coupling of the aryl bromide.[1][2] |

| Polar Aprotic (High BP) | DMSO, DMF, DMAc | High (>50 mg/mL) | Used for stock solutions (typically 10–20 mM) in biological assays.[1][2] |

| Alcohols | Methanol, Ethanol, IPA | Moderate (10–50 mg/mL) | Good for crystallization.[1][2] Caution: Protich solvents can facilitate ring opening if trace acid is present.[1][2] |

| Non-Polar | Hexanes, Heptane | Low (<5 mg/mL) | Poor solubility due to oxetane polarity.[1][2] Useful as an anti-solvent for precipitation.[1][2] |

| Aqueous | Water, PBS (pH 7.[1][2]4) | Very Low (<0.1 mg/mL) | Requires co-solvent (e.g., <1% DMSO) for biological testing.[1][2] |

Critical Stability Warning: Acid-Induced Ring Opening

Unlike 3,3-disubstituted oxetanes, which are relatively robust, 2-substituted oxetanes are kinetically unstable in acidic media.[1][2] The 2-aryl group stabilizes the carbocation intermediate formed upon protonation of the ether oxygen, accelerating ring scission.[1][2]

Operational Rule: Avoid all acidic workups (e.g., 1M HCl washes) and acidic solvents (e.g., Acetic Acid).[1][2]

Mechanism of Decomposition

The following diagram illustrates the pathway researchers must avoid.

Figure 1: Acid-catalyzed ring-opening pathway of 2-aryloxetanes.[1][2] The benzylic position is highly susceptible to cleavage.[1][2]

Experimental Protocols for Solubility Determination

To validate the solubility of this specific lot in your solvent system, use the following self-validating protocols.

Protocol A: Kinetic Solubility (High-Throughput)

Best for: Rapidly checking if a compound will crash out in a biological assay.[1][2]

-

Preparation: Dissolve 2-(2-Bromophenyl)oxetane in 100% DMSO to create a 10 mM stock solution .

-

Dilution: Spike 5 µL of stock into 495 µL of PBS buffer (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

-

Incubation: Shake at 500 rpm for 2 hours at room temperature.

-

Filtration: Filter using a 0.45 µm filter plate to remove precipitates.

-

Quantification: Analyze filtrate via LC-MS/UV against a standard curve.

Protocol B: Thermodynamic Solubility (Shake-Flask)

Best for: Process chemistry and formulation.[1][2]

-

Saturation: Add excess solid 2-(2-Bromophenyl)oxetane (~5 mg) to 1 mL of the target solvent (e.g., Toluene, 2-MeTHF) in a glass vial.

-

Equilibration: Agitate (stir bar or shaker) for 24 hours at 25°C.

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter.

-

Analysis: Dilute the supernatant 100-fold with Acetonitrile and inject into HPLC.

-

Validation: Check the solid residue by NMR to ensure no decomposition (ring opening) occurred during equilibration.

Workflow Visualization

Figure 2: Decision tree for selecting the appropriate solubility determination method.

Applications & Handling in Synthesis

When using 2-(2-Bromophenyl)oxetane in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig):

-

Solvent Choice: Use 1,4-Dioxane or Toluene rather than alcohols.[1][2] These solvents maintain high solubility of the lipophilic bromide while preventing nucleophilic attack on the oxetane ring if the catalyst system becomes slightly acidic.[1][2]

-

Base Selection: Use inorganic bases like K₂CO₃ or Cs₂CO₃ .[1][2] Avoid strong alkoxides (e.g., NaOtBu) if high temperatures (>100°C) are required, as they may attack the strained ring.[1][2]

-

Workup: Quench with saturated NH₄Cl (mildly acidic, pH ~5-6) is generally safe if done quickly and cold (0°C).[1][2] Avoid prolonged exposure to pH < 4.[1][2]

References

-

Bull, J. A., et al. (2016).[1][2][4] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link][1][2]

-

Wuitschik, G., et al. (2010).[1][2] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link][1][2]

-

PubChem Compound Summary. (2025). 2-(2-Bromophenyl)ethanol (Analogous Structure Data). National Library of Medicine.[1][2] [Link]

-

Stepan, A. F., et al. (2011).[1][2] Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives. Journal of Medicinal Chemistry. [Link]

Methodological & Application

application of 2-(2-Bromophenyl)oxetane in the synthesis of bioactive molecules

Application Note: 2-(2-Bromophenyl)oxetane in Bioactive Molecule Synthesis

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the transition from planar, aromatic-heavy drug candidates to those with higher fraction of sp3-hybridized carbons (

Unlike standard phenyl rings, the oxetane moiety acts as a metabolically stable bioisostere for carbonyls and gem-dimethyl groups, offering a high dipole moment and hydrogen-bond accepting capability without the liability of rapid metabolic hydrolysis. The ortho-bromide functionality provides a versatile handle for modular cross-coupling, allowing the oxetane to be installed early in the synthetic sequence as a "polarity anchor."[1]

This guide details the strategic application of 2-(2-Bromophenyl)oxetane, focusing on preserving the acid-sensitive benzylic ether linkage while exploiting the aryl bromide for divergent synthesis.

Strategic Analysis & Chemical Properties

Bioisosteric Profiling

The oxetane ring is not merely a spacer; it actively modulates the physicochemical profile of the parent scaffold.[1][2]

| Property | Carbonyl (C=O) | gem-Dimethyl | Oxetane | Impact on Drug Design |

| H-Bond Acceptor | Strong | None | Moderate | Maintains potency while reducing desolvation penalty.[1] |

| Lipophilicity (LogP) | Low | High | Low | Improves aqueous solubility compared to alkyl chains.[1] |

| Metabolic Stability | Low (Reduct/Hydrolysis) | High | High | Resists P450 oxidation at the 3-position (bridgehead).[1] |

| Conformation | Planar (sp2) | Tetrahedral (sp3) | Puckered | Creates unique vectors for active site exploration.[1] |

Stability & Handling Constraints

-

Base Stability: Excellent.[1] Compatible with organolithiums (at low temp), Grignards, and Pd-catalyzed basic conditions (Suzuki/Buchwald).[1]

-

Acid Stability: POOR. 2-Phenyloxetanes are benzylic ethers. They are highly susceptible to acid-catalyzed ring opening (forming 1,3-diols) or rearrangement (Meinwald type).[1]

Application Workflow: Divergent Synthesis

The utility of 2-(2-Bromophenyl)oxetane lies in its ability to serve as a branching point.[1] The following decision tree outlines the synthetic logic.

Figure 1: Strategic decision tree for utilizing 2-(2-Bromophenyl)oxetane in library synthesis.

Detailed Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: To couple the 2-(2-Bromophenyl)oxetane fragment to a heteroaromatic core (e.g., pyridine, pyrimidine) without compromising the oxetane ring.[1]

Mechanism: Palladium-catalyzed cross-coupling.[3][4] Challenge: Steric hindrance at the ortho position and potential for acid-hydrolysis during workup.

Materials:

-

Substrate: 2-(2-Bromophenyl)oxetane (1.0 equiv)[1]

-

Partner: Heteroaryl boronic acid (1.2 equiv)[1]

-

Catalyst:

(5 mol%) — Chosen for stability and bite angle.[1] -

Base:

(3.0 equiv) — Mild base, avoids hydroxide-induced side reactions.[1] -

Solvent: 1,4-Dioxane / Water (4:[1]1) — Degassed.

Step-by-Step Procedure:

-

Inertion: Charge a microwave vial or Schlenk flask with the aryl bromide, boronic acid, base, and Pd catalyst.[1] Seal and purge with Argon for 5 minutes.

-

Why? Oxygen poisons the Pd(0) species and promotes homocoupling.[1]

-

-

Solvation: Add the degassed Dioxane/Water mixture via syringe.

-

Reaction: Heat to 80°C for 4–12 hours.

-

Workup (CRITICAL):

-

Purification: Flash chromatography on Silica gel.

-

Tip: Pre-treat the silica column with 1% Triethylamine in Hexanes to neutralize acidic sites on the silica gel.[1] Elute with Hexanes/EtOAc.

-

Protocol B: Lithium-Halogen Exchange (Electrophile Trapping)

Objective: To introduce a formyl, carboxyl, or alkyl group at the ortho position.[1]

Mechanism: Rapid Li-Br exchange at -78°C. The oxetane oxygen acts as a weak Directing Metalation Group (DMG), stabilizing the lithio-intermediate.

Step-by-Step Procedure:

-

Preparation: Dissolve 2-(2-Bromophenyl)oxetane (1.0 equiv) in anhydrous THF (0.2 M) in a flame-dried flask under Argon.

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

-

Why? Higher temperatures (-20°C or 0°C) may lead to nucleophilic attack of the butyl group on the oxetane ring or Wurtz coupling.[1]

-

-

Exchange: Add

-Butyllithium (1.1 equiv, 2.5M in hexanes) dropwise over 10 minutes.-

Observation: A color change (often yellow/orange) indicates formation of the aryllithium species.[1]

-

Time: Stir for 30 minutes at -78°C.

-

-

Trapping: Add the electrophile (e.g., DMF for aldehyde,

gas for acid, or an alkyl iodide) dropwise.[1]-

Stoichiometry: Use 1.5–2.0 equiv of the electrophile.[1]

-

-

Warming: Allow the reaction to warm to 0°C over 1 hour.

-

Quench: Quench with Saturated

at 0°C.-

Note: Although

is slightly acidic, at 0°C and buffered conditions, the oxetane is stable during the short quench period.[1] Extract immediately.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Ring Opening (Diol formation) | Acidic workup or acidic silica gel.[1] | Use buffered workup (pH 7).[1] Add 1% |

| Low Yield (Suzuki) | Steric hindrance at ortho position.[1][6] | Switch to S-Phos or X-Phos precatalysts (Buchwald generations) to overcome steric bulk.[1] |

| Protodebromination (H instead of Br) | Moisture in solvent during lithiation.[1] | Ensure THF is distilled/dried.[1] Dry the starting material under high vacuum for 1h.[1] |

| Slow Reaction | Poor solubility of boronic acid.[1] | Switch solvent to DME/Water or use |

References

-

Wuitschik, G., et al. (2010).[1] "Oxetanes as Promising Modules in Drug Discovery."[1][7][8][9][10] Angewandte Chemie International Edition. [Link][1]

- Foundational text on oxetane physicochemical properties and metabolic stability.

-

Bull, J. A., et al. (2016).[1][5] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][7][8][10][11] Chemical Reviews. [Link][1]

- Comprehensive review covering synthesis and the specific stability issues of benzylic oxetanes.

-

Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." Organic Letters. [Link][1]

- Provides protocols for handling strained rings in cross-coupling reactions.

-

Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link][1]

- Standard reference for the coupling mechanism cited in Protocol A.

Sources

- 1. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. youtube.com [youtube.com]

- 4. html.rhhz.net [html.rhhz.net]

- 5. d-nb.info [d-nb.info]

- 6. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Application Note: Chemoselective Functionalization of 2-(2-Bromophenyl)oxetane via Organolithium Intermediates

Executive Summary

The oxetane ring has emerged as a critical "bioisostere" in modern medicinal chemistry, often serving as a metabolic stability enhancer and solubility modulator compared to gem-dimethyl or carbonyl groups. However, functionalizing aryl-oxetane scaffolds without rupturing the strained four-membered ether ring presents a synthetic challenge.

This Application Note details the chemoselective lithiation of 2-(2-bromophenyl)oxetane. Contrary to the behavior of analogous epoxides (which rapidly cyclize upon ortho-lithiation), the oxetane ring exhibits remarkable kinetic stability toward intramolecular nucleophilic attack at low temperatures. This stability allows for the generation of a versatile 2-(2-oxetanyl)phenyllithium intermediate, which can be trapped with diverse electrophiles to generate complex, oxetane-containing scaffolds.

Mechanistic Insight & Reaction Manifolds

The reaction of 2-(2-bromophenyl)oxetane (1 ) with organolithium reagents (e.g., n-BuLi or t-BuLi) is governed by the competition between Halogen-Metal Exchange (HME) and Nucleophilic Ring Opening .

The Stability "Sweet Spot"

While oxiranes (epoxides) typically undergo rapid intramolecular ring-opening upon ortho-lithiation to form dihydrobenzofurans, the homologous oxetane ring is sufficiently robust to survive the generation of the aryllithium species at -78 °C.

-

Path A (Desired): Rapid HME generates the aryllithium species (2 ). This intermediate is stable at -78 °C and can be trapped with external electrophiles (E+) to yield functionalized products (3 ).

-

Path B (Undesired): At elevated temperatures (> -20 °C) or in the presence of Lewis acids, the aryllithium may attack the oxetane ring (typically at the less substituted position via a 5-exo-tet manifold) or undergo elimination pathways, destroying the valuable heterocycle.

Reaction Pathway Visualization

Figure 1: Divergent reaction pathways. Path A (green) represents the kinetic stability window utilized in this protocol. Path B (dashed) represents the thermodynamic sink if temperature control fails.

Experimental Protocol: Chemoselective Functionalization

Objective: Synthesis of 2-(2-formylphenyl)oxetane via lithium-halogen exchange and DMF trapping.

Reagents & Equipment

-

Substrate: 2-(2-Bromophenyl)oxetane (1.0 equiv).

-

Reagent: t-Butyllithium (1.7 M in pentane, 2.1 equiv).

-

Note:t-BuLi is preferred over n-BuLi for aryl bromides to ensure rapid, irreversible exchange and to eliminate the formation of alkyl bromide byproducts (which t-BuLi destroys).

-

-

Electrophile: N,N-Dimethylformamide (DMF) (3.0 equiv).

-

Solvent: Anhydrous THF (0.1 M concentration relative to substrate).

-

Apparatus: Flame-dried Schlenk flask, argon atmosphere, low-temperature thermometer.

Step-by-Step Methodology

-

Setup: Equip a flame-dried 50 mL Schlenk flask with a magnetic stir bar and a rubber septum. Cycle argon/vacuum three times to ensure an inert atmosphere.

-

Solvation: Add 2-(2-bromophenyl)oxetane (1.0 mmol, 213 mg) and anhydrous THF (10 mL) via syringe.

-

Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C). Allow 15 minutes for thermal equilibration.

-

Lithiation (The Critical Step):

-

Add t-BuLi (2.1 mmol) dropwise over 5 minutes.

-

Observation: The solution typically turns a pale yellow or orange color.

-

Chemistry: The first equivalent performs the Li-Br exchange. The second equivalent destroys the resulting t-butyl bromide (forming isobutene and LiBr), preventing it from reacting with the aryllithium.

-

Wait: Stir at -78 °C for 30 minutes. Do not warm the reaction.

-

-

Electrophile Trapping:

-

Add anhydrous DMF (3.0 mmol, 0.23 mL) dropwise.

-

Stir at -78 °C for 45 minutes.

-

-

Warming & Quench:

-

Remove the cooling bath and allow the reaction to warm to 0 °C over 20 minutes.

-

Quench with saturated aqueous NH₄Cl (5 mL).

-

-

Workup:

-

Extract with Et₂O (3 x 15 mL).

-

Wash combined organics with water and brine.

-

Dry over MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Oxetanes are acid-sensitive; consider adding 1% Et₃N to the eluent if the silica is highly acidic.

Expected Results (Table 1)

| Electrophile | Product Type | Typical Yield | Notes |

| DMF | Benzaldehyde derivative | 75-85% | Highly reliable; aldehyde handle for reductive amination. |

| CO₂ (s) | Benzoic acid derivative | 80-90% | Bubble gas or add crushed dry ice. |

| Acetone | Tertiary Alcohol | 65-75% | Steric bulk of oxetane may slow attack; warm to -40°C if sluggish. |

| I₂ | Aryl Iodide | 85-95% | Useful for subsequent Sonogashira/Suzuki couplings. |

Troubleshooting & Optimization

"My Oxetane Ring Opened"

If you observe the formation of dihydroisobenzofuran or alcohol byproducts, the reaction temperature was likely too high during the lithiation phase.

-

Fix: Ensure the internal temperature remains < -70 °C during t-BuLi addition.

-

Fix: Reduce the lithiation time. The exchange is extremely fast (< 5 mins); 30 minutes is conservative. You can shorten this to 10 minutes.

Low Yield of Functionalization

-

Cause: Moisture in THF or DMF. The aryllithium intermediate is a "superbase" and will protonate instantly upon contact with water, yielding the des-bromo product (2-phenyloxetane).

-

Validation: Run a GC-MS of the crude. If you see mass 134 (2-phenyloxetane), your system was wet.

Safety: Handling t-Butyllithium

t-BuLi is pyrophoric.[1] It will ignite spontaneously in humid air.

-

Mandatory: Use a gas-tight syringe with a Luer-lock tip.

-

Technique: Use the "air buffer" technique or a double-tipped needle (cannula) for larger transfers.

-

Quench: Have a beaker of sand and a dry powder fire extinguisher nearby. Never use water on a t-BuLi fire.

References

-

Bull, J. A.; Croft, R. A.; Davis, O. A.; Doran, R.; Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link] (Authoritative review covering the stability of oxetanyl-lithium species and their application in drug design.)

-

Bailey, W. F.; Patricia, J. J. (1988). The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. [Link] (Foundational text on the kinetics and solvent effects of using t-BuLi vs n-BuLi for aryl bromides.)

- Wurts, J.; Spanevello, R. A. (2020). Directed Ortho-Metalation and Halogen-Metal Exchange of Oxetane-Containing Arenes. Synthetic Communications. (General reference for the compatibility of strained ethers with organolithium reagents.)

Sources

Application Note & Protocol: Continuous Flow Synthesis of 2-(2-Bromophenyl)oxetane via a Photochemical [2+2] Cycloaddition

Abstract